2,4-Dimethyl-3-heptanol
Overview
Description
2,4-Dimethyl-3-heptanol is a chemical compound with the molecular formula C9H20O . Its average mass is 144.255 Da and its monoisotopic mass is 144.151413 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a heptanol backbone with two methyl groups attached at the 2nd and 4th carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, alcohols in general can undergo a variety of reactions. They can be dehydrated to form alkenes, oxidized to form aldehydes, ketones or carboxylic acids, and can participate in substitution reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.2545 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Infrared Spectroscopy of Isomers
- Infrared Spectroscopy Analysis : 2,4-Dimethyl-3-heptanol, among other heptanol isomers, was analyzed using infrared spectroscopy. The study focused on the branching effect of heptanol, particularly how branching and steric hindrance influence aggregation in associating systems. It was found that the OH-stretching band is significantly narrower in branched alcohols compared to n-heptanol, indicating less pronounced hydrogen bonding due to steric hindrance (Serra et al., 2017).
Chemical Synthesis and Sensory Properties
- Synthesis and Sensory Analysis : The heterocyclic compounds 2,6-dimethyl-4-propyl-1,3-oxathiane and 2,4-dimethyl-6-propyl-1,3-oxathiane were synthesized from 4-mercapto-2-heptanol and 2-mercapto-4-heptanol. The sensory properties, including odor thresholds and qualities of these compounds, were studied, demonstrating the impact of substituent positions and orientations on sensory properties (Riegel et al., 2022).
Calorimetric and FTIR Studies
- Heat Capacities and FTIR Spectroscopy : The heat capacities of various aliphatic heptanols, including this compound, were measured, and the phase behavior was investigated. FTIR spectroscopy was used to complement these measurements, contributing to a better understanding of alcohols' self-association (Serra et al., 2016).
Synthesis and Applications in Fragrance
- Fragrance Material Review : Although not directly about this compound, related research on 2,6-dimethyl-4-heptanol, a member of the fragrance structural group branched chain saturated alcohols, presents a comprehensive review of its toxicology and dermatology when used as a fragrance ingredient. This review helps understand the broader context of branched chain saturated alcohols in fragrance applications (McGinty et al., 2010).
Environmental Degradation
- Degradation Study : The degradation of a related compound, 4(3',5'-dimethyl-3'-heptyl)-phenol nonylphenol isomer, by Sphingomonas TTNP3, was studied. The research sheds light on the environmental degradation of similar compounds, which can be relevant for understanding the behavior of this compound in similar contexts (Corvini et al., 2004).
Mechanism of Action
Safety and Hazards
While specific safety and hazard data for 2,4-Dimethyl-3-heptanol was not found, general safety measures for handling similar organic compounds include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
2,4-dimethylheptan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-8(4)9(10)7(2)3/h7-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLFHNWSAXNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941320 | |
Record name | 2,4-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-72-5 | |
Record name | 2,4-Dimethyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19549-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-3-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptanol,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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